molecular formula C11H6BrClINO2 B13865326 4-Bromo-3-(3-chloro-5-iodophenoxy)pyridin-2-ol

4-Bromo-3-(3-chloro-5-iodophenoxy)pyridin-2-ol

Cat. No.: B13865326
M. Wt: 426.43 g/mol
InChI Key: OOHDBOIRPXCEEN-UHFFFAOYSA-N
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Description

4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one is a complex organic compound with the molecular formula C11H6BrClINO2 and a molecular weight of 426.436 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridinone ring, making it a halogenated heterocyclic compound. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one typically involves multiple steps, including halogenation and coupling reactions. The starting materials often include pyridinone derivatives and halogenated phenols. The reaction conditions usually require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by purification steps such as recrystallization or chromatography to achieve the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are used in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinone derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of halogenated heterocycles.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(3-chlorophenoxy)-1H-pyridin-2-one
  • 4-bromo-3-(5-iodophenoxy)-1H-pyridin-2-one
  • 3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one

Uniqueness

4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) in its structure. This unique combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to form multiple types of halogen bonds. These properties make it a valuable compound for various research applications.

Properties

Molecular Formula

C11H6BrClINO2

Molecular Weight

426.43 g/mol

IUPAC Name

4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one

InChI

InChI=1S/C11H6BrClINO2/c12-9-1-2-15-11(16)10(9)17-8-4-6(13)3-7(14)5-8/h1-5H,(H,15,16)

InChI Key

OOHDBOIRPXCEEN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1Br)OC2=CC(=CC(=C2)I)Cl

Origin of Product

United States

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